Cas no 2137942-31-3 (2-[(3-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole)

2-[(3-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole structure
2137942-31-3 structure
商品名:2-[(3-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
CAS番号:2137942-31-3
MF:C13H12FNS
メガワット:233.304485321045
CID:5278682

2-[(3-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole 化学的及び物理的性質

名前と識別子

    • 2-[(3-fluorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole
    • 2-[(3-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
    • 4H-Cyclopentathiazole, 2-[(3-fluorophenyl)methyl]-5,6-dihydro-
    • インチ: 1S/C13H12FNS/c14-10-4-1-3-9(7-10)8-13-15-11-5-2-6-12(11)16-13/h1,3-4,7H,2,5-6,8H2
    • InChIKey: NBILUWZOSYDDMI-UHFFFAOYSA-N
    • ほほえんだ: S1C(CC2C=CC=C(C=2)F)=NC2=C1CCC2

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 248
  • トポロジー分子極性表面積: 41.1
  • 疎水性パラメータ計算基準値(XlogP): 3.7

2-[(3-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-695525-10.0g
2-[(3-fluorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole
2137942-31-3
10g
$5405.0 2023-05-30
Enamine
EN300-695525-0.05g
2-[(3-fluorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole
2137942-31-3
0.05g
$1056.0 2023-05-30
Enamine
EN300-695525-1.0g
2-[(3-fluorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole
2137942-31-3
1g
$1256.0 2023-05-30
Enamine
EN300-695525-0.1g
2-[(3-fluorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole
2137942-31-3
0.1g
$1106.0 2023-05-30
Enamine
EN300-695525-0.25g
2-[(3-fluorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole
2137942-31-3
0.25g
$1156.0 2023-05-30
Enamine
EN300-695525-5.0g
2-[(3-fluorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole
2137942-31-3
5g
$3645.0 2023-05-30
Enamine
EN300-695525-0.5g
2-[(3-fluorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole
2137942-31-3
0.5g
$1207.0 2023-05-30
Enamine
EN300-695525-2.5g
2-[(3-fluorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole
2137942-31-3
2.5g
$2464.0 2023-05-30

2-[(3-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole 関連文献

2-[(3-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazoleに関する追加情報

Comprehensive Overview of 2-[(3-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole (CAS No. 2137942-31-3)

The compound 2-[(3-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole (CAS No. 2137942-31-3) is a fluorinated heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This molecule combines a cyclopenta[d][1,3]thiazole core with a 3-fluorophenylmethyl substituent, making it a promising candidate for drug discovery and material science applications. Its molecular formula and precise weight are often analyzed using advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are critical for quality control in synthetic chemistry.

In recent years, the demand for fluorinated organic compounds has surged, driven by their enhanced metabolic stability and bioavailability. Researchers are particularly interested in the structure-activity relationship (SAR) of 2-[(3-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole, as the fluorine atom's electronegativity can significantly influence binding affinity in biological targets. This aligns with the growing trend of precision medicine and targeted drug delivery, where fluorinated molecules play a pivotal role. Additionally, the compound's potential as a kinase inhibitor or GPCR modulator is under exploration, addressing common search queries like "fluorinated thiazoles in drug development" and "small molecule therapeutics 2024."

The synthesis of CAS No. 2137942-31-3 typically involves multi-step organic reactions, including cyclization and fluorination strategies. Optimizing yield and purity is a key focus, as highlighted in recent publications on green chemistry and sustainable synthesis. Environmental concerns have led to increased searches for "eco-friendly fluorination methods," making this compound a relevant case study. Furthermore, its physicochemical properties, such as logP and solubility, are frequently analyzed to predict pharmacokinetic behavior, a topic often queried in AI-driven drug design platforms.

Beyond pharmaceuticals, 2-[(3-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole has potential applications in material science, particularly in the development of organic semiconductors and liquid crystals. Its conjugated system and fluorine substitution make it a candidate for optoelectronic devices, a hot topic in nanotechnology forums. Searches like "fluorinated heterocycles in OLEDs" reflect this interdisciplinary interest. Patent databases reveal ongoing innovations leveraging this scaffold, emphasizing its versatility.

To ensure safe handling, researchers must adhere to standard laboratory protocols, though the compound is not classified as hazardous under current regulations. Analytical data, including NMR spectra and X-ray crystallography results, are often shared in open-access repositories to foster collaboration—a practice aligned with the open science movement. As the scientific community prioritizes data transparency, detailed characterization of CAS No. 2137942-31-3 remains a benchmark for reproducibility.

In conclusion, 2-[(3-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole exemplifies the intersection of medicinal chemistry and advanced materials. Its study addresses pressing questions in drug discovery and sustainable technology, resonating with global research priorities. Future directions may explore its catalytic applications or bioconjugation potential, further expanding its scientific footprint.

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